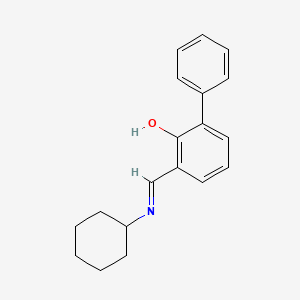

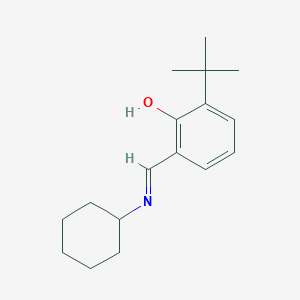

N-(3-tert-Butylsalicylidene)-cyclohexylamine

Descripción general

Descripción

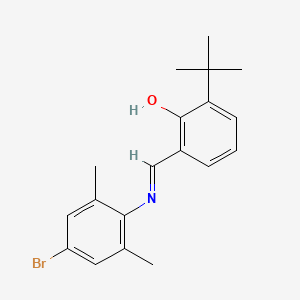

N-(3-tert-Butylsalicylidene)-cyclohexylamine (TBS-CHXA) is a novel cyclohexylamine derivative that has been gaining attention in the scientific research community due to its unique properties and potential applications. TBS-CHXA is a versatile molecule that can be used in a variety of ways, ranging from synthesis to biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Photochemistry and Luminescence

N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-diaminocyclohexane (H2E), a related compound, exhibits photochromism and undergoes phototautomerization to its keto isomer in chloroform. This leads to a reversible system displaying conventional photochromism and luminescence photochromism. The associated Co(II) complex in chloroform is light-sensitive and undergoes irreversible photooxidation (Kunkely & Vogler, 2001).

Electronic Structures in Metal Complexes

One-electron oxidized group 10 metal salens, like Ni, Pd, and Pt complexes of the tetradentate salen ligand N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, exist as ligand radical species in solution and in the solid state. Their electronic structures have been investigated in detail, providing insights into the delocalization of the one-electron hole in these systems (Shimazaki, Stack & Storr, 2009).

Catalysts for Epoxidation

(R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride has been identified as a highly enantioselective epoxidation catalyst (Larrow & Jacobsen, 2003).

Applications in Polymerization

Bis [N-(3-tert-butylsalicylidene) cyclooctylamine] titanium dichloride has been synthesized and shown to be highly active in producing polyethylene with high molecular weight and narrow polydispersity in the presence of MAO as a co-catalyst (Khaubunsongserm, Jongsomjit & Praserthdam, 2013).

Electronic Structure of Oxidized Copper Complexes

The geometric and electronic structure of an oxidized Cu complex with a non-innocent salen ligand was investigated, revealing a reversible spin-equilibrium between ligand-radical species [Cu(II)Sal(*)]+ and the high-valent metal form [Cu(III)Sal]+ (Storr et al., 2008).

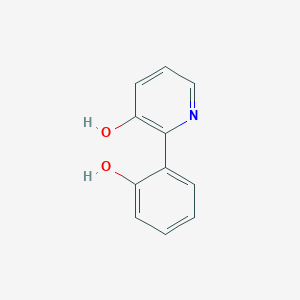

Gallium Schiff Base Complexes in Copolymerization

The synthesis of five-coordinate Schiff-base complexes of gallium, like (cyc)salenGaCl, was reported. These complexes exhibit distorted square pyramidal geometry and were investigated as potential catalysts for the copolymerization of carbon dioxide and epoxides (Darensbourg & Billodeaux, 2004).

Catalysis in Hydrolytic Kinetic Resolution

An unsymmetrical salen-type cobalt complex was synthesized and exhibited excellent activity and selectivity in the hydrolytic kinetic resolution of racemic mixture of epichlorohydrin (Nam & Jones, 2012).

Propiedades

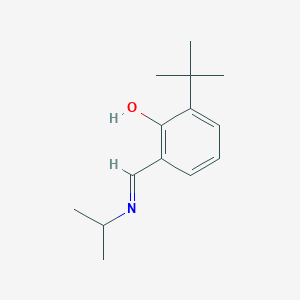

IUPAC Name |

2-tert-butyl-6-(cyclohexyliminomethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-17(2,3)15-11-7-8-13(16(15)19)12-18-14-9-5-4-6-10-14/h7-8,11-12,14,19H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSPDNGMZRVPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10782269 | |

| Record name | 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10782269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215033-70-8 | |

| Record name | 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10782269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

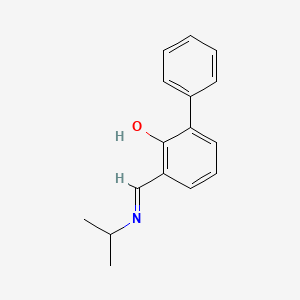

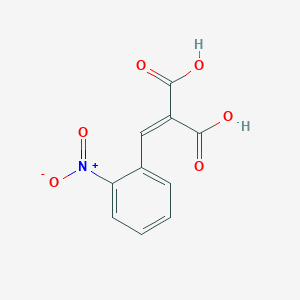

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

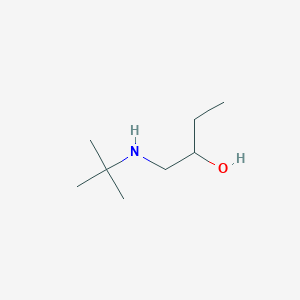

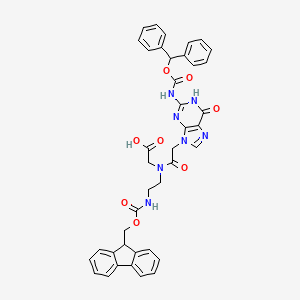

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

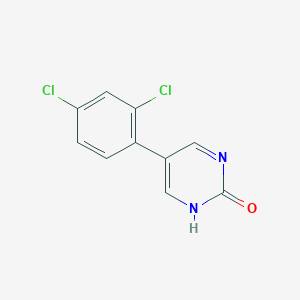

![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)